molecular formula C7H10O B8628993 Hept-4-ynal CAS No. 21891-36-1

Hept-4-ynal

Cat. No.: B8628993
CAS No.: 21891-36-1
M. Wt: 110.15 g/mol
InChI Key: OFCRWKNWYKHWOS-UHFFFAOYSA-N
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Description

Hept-4-ynal is an organic compound with the molecular formula C7H10O It is an aliphatic aldehyde with a triple bond between the fourth and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-4-ynal can be synthesized through several methods. One common method involves the partial oxidation of 4-heptyn-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic dehydrogenation of 4-heptyn-1-ol. This process requires a suitable catalyst, such as palladium on carbon (Pd/C), and is conducted under elevated temperatures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Hept-4-ynal undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to 4-heptynoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to 4-heptyn-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Addition: The triple bond in this compound allows for addition reactions, such as hydroboration-oxidation, to form 4-heptenal.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Addition: Borane (BH3) followed by hydrogen peroxide (H2O2) for hydroboration-oxidation

Major Products Formed

    Oxidation: 4-Heptynoic acid

    Reduction: 4-Heptyn-1-ol

    Addition: 4-Heptenal

Scientific Research Applications

Hept-4-ynal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is used in studies involving enzyme inhibition and metabolic pathways due to its reactive aldehyde group.

    Industry: this compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Hept-4-ynal involves its reactive aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by forming stable adducts with active site residues. The triple bond in this compound also enables it to participate in addition reactions, further expanding its range of interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Heptanol: An alcohol with a similar carbon chain but lacks the triple bond and aldehyde group.

    4-Heptanone: A ketone with a similar carbon chain but has a carbonyl group instead of an aldehyde group.

    4-Heptenal: An aldehyde with a similar carbon chain but has a double bond instead of a triple bond.

Uniqueness

Hept-4-ynal is unique due to the presence of both an aldehyde group and a triple bond, which imparts distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking these functional groups.

Properties

CAS No.

21891-36-1

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

hept-4-ynal

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,2,5-6H2,1H3

InChI Key

OFCRWKNWYKHWOS-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCC=O

Origin of Product

United States

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